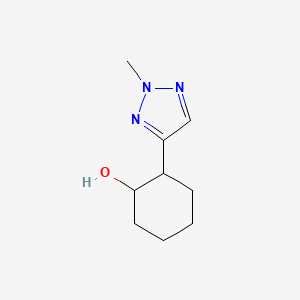
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be carried out in various solvents, including water, ethanol, or acetonitrile .
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and green solvents is also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides, sulfonates, or other electrophiles.
Major Products
Oxidation: Formation of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexanone.
Reduction: Formation of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s hydroxyl group can also form hydrogen bonds with biological targets, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A simpler triazole derivative without the cyclohexane ring.
2-(1H-1,2,3-Triazol-4-yl)ethanol: A similar compound with an ethyl group instead of a cyclohexane ring.
4-(1H-1,2,3-Triazol-4-yl)benzoic acid: A triazole derivative with a benzoic acid moiety.
Uniqueness
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a triazole moiety, which imparts distinct chemical and biological properties. The presence of the hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-(2-methyltriazol-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15N3O/c1-12-10-6-8(11-12)7-4-2-3-5-9(7)13/h6-7,9,13H,2-5H2,1H3 |
InChI-Schlüssel |
TZGUCNMEIWPGRA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=CC(=N1)C2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




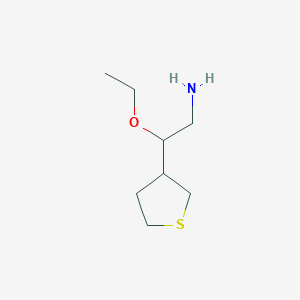
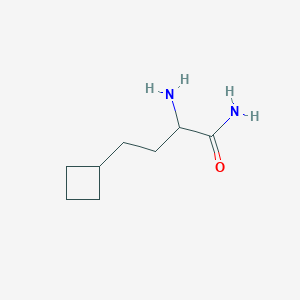


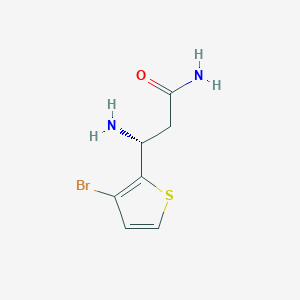
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)
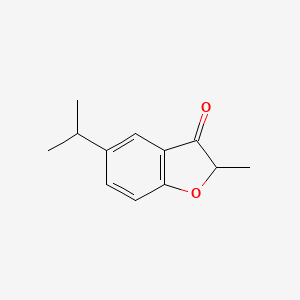
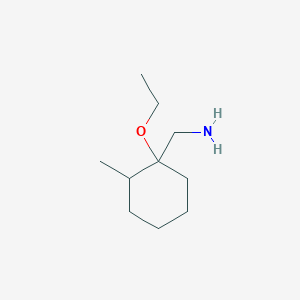
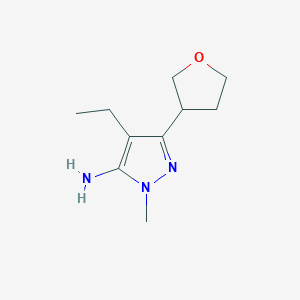
![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)

